molecular formula C21H14F3N3O2 B11226327 1-phenyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-phenyl-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11226327
M. Wt: 397.3 g/mol
InChI Key: LAZMSFITSNZFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with a suitable pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core.

Properties

Molecular Formula

C21H14F3N3O2

Molecular Weight

397.3 g/mol

IUPAC Name

1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)15-7-4-6-14(12-15)13-26-19(28)17-10-5-11-25-18(17)27(20(26)29)16-8-2-1-3-9-16/h1-12H,13H2

InChI Key

LAZMSFITSNZFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.